1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione
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Overview
Description
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione is an organic compound that belongs to the class of diketones It features two piperidine rings attached to a hexane backbone with ketone functionalities at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione typically involves the reaction of 1,6-hexanedione with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. For example, a micro fixed-bed reactor can be used to carry out the reductive amination of 1,6-hexanedione with 2-methylpiperidine in the presence of a platinum catalyst. This method allows for precise control over reaction parameters and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets. The piperidine rings and diketone functionalities allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: A lignan with similar diketone functionality but different substituents on the hexane backbone.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Another diketone with pyrrole rings instead of piperidine.
Uniqueness
1,6-Bis(2-methylpiperidin-1-yl)hexane-1,6-dione is unique due to its specific combination of piperidine rings and diketone functionalities. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H32N2O2 |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,6-bis(2-methylpiperidin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H32N2O2/c1-15-9-5-7-13-19(15)17(21)11-3-4-12-18(22)20-14-8-6-10-16(20)2/h15-16H,3-14H2,1-2H3 |
InChI Key |
JUJFXCLBPZBDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CCCCC(=O)N2CCCCC2C |
Origin of Product |
United States |
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